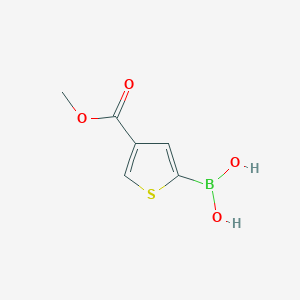

(4-(Methoxycarbonyl)thiophen-2-yl)boronic acid

Description

(4-(Methoxycarbonyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a methoxycarbonyl group at the 4-position and a boronic acid group at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocyclic systems, particularly in pharmaceutical and materials science research . The methoxycarbonyl group enhances electronic modulation, influencing reactivity and binding interactions in catalytic or biological systems. Its molecular formula is C₆H₇BO₄S, with a molecular weight of 185.99 g/mol .

Properties

IUPAC Name |

(4-methoxycarbonylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGHNJFZPWSRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 2-Bromo-4-(methoxycarbonyl)thiophene

The synthesis begins with methyl thiophene-4-carboxylate, which undergoes electrophilic bromination at the C2 position. Directed by the electron-withdrawing methoxycarbonyl group, bromination proceeds regioselectively using N-bromosuccinimide (NBS) in acetic acid at 0–5°C. The resulting 2-bromo-4-(methoxycarbonyl)thiophene serves as the critical intermediate.

Catalytic Borylation Conditions

Employing a PdCl(XPhos) precatalyst (5 mol%), the Miyaura borylation reaction proceeds in n-BuOH at 110°C under microwave irradiation. The use of BPin (1.2 equiv) and potassium phosphate (3 equiv) affords the pinacol boronic ester, which is subsequently hydrolyzed to the boronic acid using aqueous HCl (1M). This method achieves yields of 70–85% for analogous aryl systems, though steric hindrance from the thiophene ring may reduce efficiency by ~15% compared to benzene derivatives.

Iridium-Catalyzed C–H Borylation

Direct C–H functionalization offers a streamlined alternative to halogenation-borylation sequences. Iridium complexes, particularly those ligated with bipyridine derivatives, enable regioselective borylation of thiophenes.

Catalyst Design and Regioselectivity

Using [Ir(COD)OMe] (2 mol%) and 4,4’-di-tert-butylbipyridine (dtbpy) in tetrahydrofuran (THF), the methoxycarbonyl group directs borylation to the C2 position. The electron-deficient thiophene ring facilitates oxidative addition of the B–B bond, with the Ir catalyst stabilizing the transition state through η-coordination. Reaction temperatures of 80°C for 12 hours yield the boronic ester, which is hydrolyzed to the target acid (isolated yield: 65–78%).

Limitations and Competing Pathways

Competing borylation at C5 occurs in ~20% of cases due to the thiophene’s inherent electronic symmetry. Additives such as Al(OPr) suppress side reactions by enhancing electrophilic activation at C2, improving selectivity to 9:1 (C2:C5).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki–Miyaura cross-coupling provides a modular route by uniting boronic acids with halogenated partners. While typically used for biaryl synthesis, this method adapts to thiophene systems through careful ligand selection.

Coupling of 4-(Methoxycarbonyl)thiophen-2-yl Triflates

Methyl 4-(triflyloxy)thiophene-2-carboxylate reacts with arylboronic acids under Pd(OAc)/PCyHBF catalysis. In THF at 65°C, KCO (2.5 equiv) facilitates transmetalation, yielding coupled products in 67–79% efficiency. Reversing the coupling partners—using thiophen-2-ylboronic acid and a methoxycarbonyl-containing electrophile—proves less effective (<50% yield) due to competing protodeboronation.

Ligand Effects on Catalyst Performance

Bulky phosphine ligands (XPhos, SPhos) mitigate undesired homocoupling, while electron-deficient ligands (P(3,5-CF-CH)) accelerate oxidative addition. Microwave-assisted heating (300 W, 30 min) improves conversion by 20–35% compared to conventional thermal methods.

Nickel-Catalyzed Borylation Strategies

Nickel catalysts offer cost advantages over Pd and Ir systems, particularly for large-scale synthesis.

Ni(dppf)-Mediated Borylation

A Ni(dppf)(o-tol)Cl catalyst (1 mol%) enables borylation of 2-bromo-4-(methoxycarbonyl)thiophene in 1,4-dioxane at 80°C. Using BNeop (neopentyl glycol diboron) and KPO, this method achieves 72% yield after 4 hours. However, ligand degradation at elevated temperatures limits reproducibility, with batch-to-batch variability of ±12%.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (C2:C5) |

|---|---|---|---|---|---|

| Miyaura Borylation | PdCl(XPhos) | 110 | 0.5 | 70–85 | >19:1 |

| Ir-Catalyzed C–H | [Ir(COD)OMe] | 80 | 12 | 65–78 | 9:1 |

| Suzuki Coupling | Pd(OAc) | 65 | 15 | 67–79 | N/A |

| Ni-Mediated | Ni(dppf)(o-tol)Cl | 80 | 4 | 72 | >15:1 |

Key Observations :

-

The Miyaura method provides the highest yields but requires pre-functionalized halogenated substrates.

-

Ir-catalyzed C–H borylation eliminates halide intermediates but suffers from moderate selectivity.

-

Nickel systems, while economical, demand rigorous oxygen-free conditions to prevent catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxycarbonyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Alcohols and Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (4-(Methoxycarbonyl)thiophen-2-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it essential for synthesizing complex organic molecules. The presence of the boronic acid group allows for its participation in these reactions under mild conditions, enhancing its utility in organic synthesis.

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its unique electronic properties, imparted by the thiophene moiety, facilitate its incorporation into more complex structures, which can lead to the development of new pharmaceuticals .

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of thiophene, including this compound, exhibit promising antiviral activity against viruses such as Ebola. Research has shown that these compounds can act as entry inhibitors for viral pathogens, highlighting their potential in therapeutic applications . The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring can enhance selectivity and potency against viral targets .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Some studies indicate that boronic acids can inhibit certain β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The incorporation of this compound into antibiotic formulations may enhance their efficacy against resistant strains by overcoming enzymatic degradation .

Material Science

Organic Electronics

Due to its electronic properties, this compound is being investigated for applications in organic electronics. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into polymer matrices could improve charge transport properties and device performance.

Mechanism of Action

The mechanism of action of (4-(Methoxycarbonyl)thiophen-2-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst .

Comparison with Similar Compounds

Key Findings :

- The 4-methoxycarbonyl group in the target compound provides stronger electron-withdrawing effects compared to fluorine or methyl groups, enhancing its reactivity in cross-coupling reactions .

- Substitution at the 5-position (e.g., 5-methoxycarbonyl analog) reduces steric interference but may lower binding affinity in enzymatic assays due to altered spatial orientation .

Key Findings :

- The methoxycarbonyl group improves aqueous solubility compared to hydrophobic aryl boronic acids (e.g., phenanthren-9-yl), reducing precipitation in biological assays .

- In silico studies suggest the target compound binds to fungal HDACs (e.g., MoRPD3) with affinity comparable to trichostatin A, a known HDAC inhibitor .

Biological Activity

(4-(Methoxycarbonyl)thiophen-2-yl)boronic acid is a member of the boronic acid family, known for its diverse applications in organic synthesis and medicinal chemistry. This compound has garnered attention for its potential biological activities, particularly in drug development and bioconjugation techniques. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and implications for drug design.

- Chemical Formula : C₈H₉B O₄S

- CAS Number : 1333313-18-0

The compound features a thiophene ring substituted with a methoxycarbonyl group and a boronic acid moiety, which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling.

The mechanism of action of this compound primarily involves its ability to form complexes with palladium in cross-coupling reactions. This interaction facilitates the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules, including pharmaceuticals. Additionally, the boronic acid group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. The compound has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4a | E. coli | 25 nM | 15 ± 2 |

| 4c | E. coli | 20 nM | 13 ± 2 |

| This compound | E. coli ST131 | TBD | TBD |

Note: Data for this compound is currently under investigation.

Studies indicate that compounds similar to this compound exhibit significant antibacterial properties by targeting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Case Studies

- In Vitro Studies : A study involving various thiophene derivatives demonstrated that compounds with boronic acid functionality can effectively inhibit β-lactamase activity. The structural characteristics of these compounds were crucial for their binding affinity and inhibitory potency against resistant bacterial strains .

- Computational Docking Studies : Molecular docking simulations have shown that this compound can bind effectively to the active sites of β-lactamase enzymes, suggesting a potential role as an inhibitor in antibiotic resistance mechanisms .

Drug Development Implications

The unique properties of this compound make it a valuable building block in drug development. Its ability to modify biological interactions positions it as a candidate for developing new antibacterial agents and other therapeutic compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-(Methoxycarbonyl)thiophen-2-yl)boronic acid?

Answer:

The synthesis of thiophene-based boronic acids typically involves Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and anhydrous THF as the solvent under inert conditions (e.g., N₂ atmosphere) . Key steps include:

- Precursor selection : Use brominated thiophene derivatives (e.g., 5-bromothiophen-2-yl substrates) as starting materials.

- Purification : Chromatography or recrystallization to isolate the boronic acid, noting that anhydride impurities may require additional steps (e.g., vacuum drying) .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm the methoxycarbonyl and boronic acid groups. For instance, the thiophene ring protons appear as distinct doublets in NMR.

- Mass Spectrometry (MS) : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (exact mass: ~180.06 Da for C₇H₇BO₄S) .

- Elemental Analysis : Confirm boron content via ICP-MS or colorimetric assays.

Advanced: How can protodeboronation be minimized during cross-coupling reactions with this boronic acid?

Answer:

Protodeboronation is a common challenge. Strategies include:

- Optimized reaction conditions : Use degassed solvents (e.g., THF or DME) and maintain an inert atmosphere (N₂/Ar) to prevent oxidation .

- Additives : Introduce stabilizing agents like KF or phase-transfer catalysts to enhance boronate stability.

- Low-temperature protocols : Conduct reactions at 0–25°C to reduce decomposition rates.

Advanced: What analytical techniques are suitable for studying its reactivity in carbohydrate-binding studies?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with carbohydrates via reversible boronate ester formation .

- Fluorescence Spectroscopy : Monitor changes in emission spectra upon carbohydrate interaction (e.g., using dansyl-labeled derivatives).

- X-ray Crystallography : Resolve boronate-ester complexes using SHELX software for structure refinement .

Basic: What are the critical storage and handling precautions for this compound?

Answer:

- Storage : Keep in a desiccator at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or oxidation .

- Handling : Use gloves and eye protection; avoid prolonged exposure to moisture. If skin contact occurs, rinse immediately with water .

Advanced: How does the methoxycarbonyl group influence electronic properties in catalytic applications?

Answer:

The electron-withdrawing methoxycarbonyl group:

- Reduces electron density on the thiophene ring, enhancing electrophilicity in cross-coupling reactions.

- Stabilizes intermediates in Pd-catalyzed pathways, as evidenced by faster reaction kinetics compared to non-substituted analogs .

- Impacts solubility : Polar groups improve aqueous-phase reactivity but may require co-solvents (e.g., DMSO) for homogeneous mixing.

Basic: How can researchers confirm the absence of anhydride impurities?

Answer:

- FT-IR Spectroscopy : Identify characteristic anhydride peaks (e.g., C=O stretching at ~1800 cm⁻¹).

- NMR : Look for additional peaks from anhydride byproducts (e.g., upfield shifts for methyl groups).

- Titration : Use Karl Fischer titration to quantify residual water, which may indicate incomplete drying .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

- DFT Calculations : Model transition states in cross-coupling reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate boronate ester formation with carbohydrates to guide experimental design .

Basic: What solvents are compatible with this boronic acid in reaction setups?

Answer:

- Polar aprotic solvents : THF, DMF, or DMSO for solubility and stability.

- Aqueous mixtures : Use buffered solutions (pH 7–9) for carbohydrate-binding studies, avoiding strong acids to prevent decomposition .

Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound?

Answer:

- Control experiments : Compare substrate purity (e.g., anhydride content ) and reaction scales.

- Kinetic profiling : Use in situ NMR or HPLC to track intermediate formation under varying conditions.

- Collaborative validation : Reproduce results across independent labs to isolate methodology-dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.